molecular formula C22H21NO4S B12623131 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate CAS No. 920804-54-2

4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate

Cat. No.: B12623131
CAS No.: 920804-54-2
M. Wt: 395.5 g/mol
InChI Key: SKXUMNXKLBZFJH-UHFFFAOYSA-N
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Description

4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is an organic compound that features a complex structure with both aromatic and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate typically involves a multi-step process:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with 2-phenylethylamine under acidic conditions to form the N-(2-phenylethyl)glycine intermediate.

    Coupling with Phenyl Benzenesulfonate: The intermediate is then reacted with phenyl benzenesulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would typically include:

    Large-scale synthesis of intermediates: Using bulk quantities of glycine and 2-phenylethylamine.

    Automated coupling reactions: Employing advanced control systems to maintain optimal reaction conditions.

    Purification: Utilizing techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
  • N-Phenylacetamide sulfonamides

Comparison

4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate is unique due to its specific combination of aromatic and sulfonate groups, which confer distinct chemical and biological properties

Properties

CAS No.

920804-54-2

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

[4-[2-(2-phenylethylamino)acetyl]phenyl] benzenesulfonate

InChI

InChI=1S/C22H21NO4S/c24-22(17-23-16-15-18-7-3-1-4-8-18)19-11-13-20(14-12-19)27-28(25,26)21-9-5-2-6-10-21/h1-14,23H,15-17H2

InChI Key

SKXUMNXKLBZFJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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